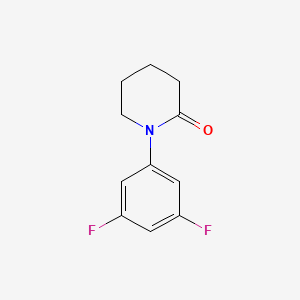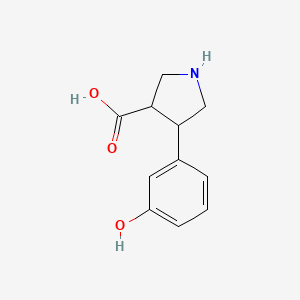![molecular formula C15H30N2 B15262910 1-[4-(2-Methylpropyl)piperidin-4-yl]azepane](/img/structure/B15262910.png)
1-[4-(2-Methylpropyl)piperidin-4-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[4-(2-Methylpropyl)piperidin-4-yl]azepane involves several steps. One common method includes the reaction of 4-(2-Methylpropyl)piperidine with azepane under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-[4-(2-Methylpropyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(2-Methylpropyl)piperidin-4-yl]azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylpropyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(2-Methylpropyl)piperidin-4-yl]azepane can be compared with other similar compounds, such as:
4-(4-Methylpiperidin-1-yl)aniline: This compound has a similar piperidine structure but differs in its functional groups.
(2S)-2-amino-1-[4-(2-methylpropyl)piperidin-1-yl]propan-1-one: This compound also contains a piperidine ring but has different substituents.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C15H30N2 |
|---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
1-[4-(2-methylpropyl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C15H30N2/c1-14(2)13-15(7-9-16-10-8-15)17-11-5-3-4-6-12-17/h14,16H,3-13H2,1-2H3 |
InChI Key |
STPHMLYNRKIUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCNCC1)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15262830.png)

![2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B15262850.png)

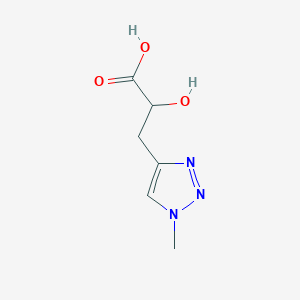
![(2-Ethylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B15262862.png)
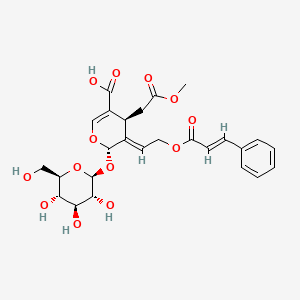
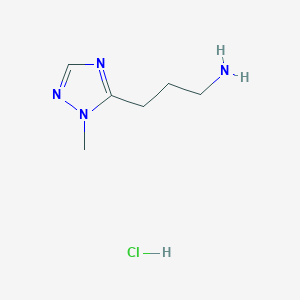

![1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B15262871.png)

